

2-Bromo-6-(phenylmethoxy)pyridine characterization

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Compound of Interest

Compound Name: 2-(Benzyloxy)-6-bromopyridine

Cat. No.: B051962

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An In-depth Technical Guide to the Characterization of 2-Bromo-6-(phenylmethoxy)pyridine

This guide provides a comprehensive technical overview of the essential characterization methods for 2-Bromo-6-(phenylmethoxy)pyridine (also known as **2-(benzyloxy)-6-bromopyridine**). As a pivotal building block in medicinal chemistry and materials science, rigorous confirmation of its identity, purity, and structural integrity is paramount for the success of subsequent synthetic transformations and biological assays. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each analytical step.

Introduction and Molecular Overview

2-Bromo-6-(phenylmethoxy)pyridine is a disubstituted pyridine derivative featuring a bromine atom and a benzyloxy group at the C2 and C6 positions, respectively. This substitution pattern makes it an exceptionally useful intermediate. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds[1][2]. The benzyloxy group is a stable ether linkage that can also function as a protecting group for the corresponding pyridone, removable under specific conditions. Its applications span the synthesis of novel ligands, pharmaceutical agents, and functional organic materials[3][4].

Given its role as a foundational reagent, ensuring the material's quality is a non-negotiable prerequisite for reproducible and reliable research. This guide establishes a self-validating workflow for the complete characterization of this compound.

Caption: Molecular Structure of 2-Bromo-6-(phenylmethoxy)pyridine.

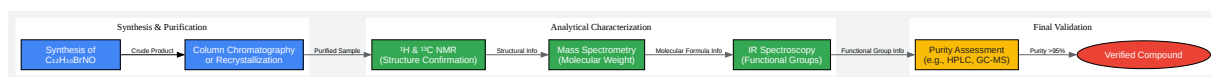
Physicochemical and Spectroscopic Properties

A foundational characterization begins with verifying the compound's basic physical and chemical properties against established data. These parameters provide a rapid, first-pass assessment of identity and purity.

Property	Value	Source
CAS Number	117068-71-0	[5][6][7]
Molecular Formula	C ₁₂ H ₁₀ BrNO	[6]
Molecular Weight	264.12 g/mol	[6]
Appearance	White to off-white solid/powder	[8]
Melting Point	Data varies depending on purity	[8]
Solubility	Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate)	[8]

Core Spectroscopic Characterization Workflow

The unambiguous identification of 2-Bromo-6-(phenylmethoxy)pyridine relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust validation system.



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Caption: A typical workflow for the synthesis and characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR are essential for full structural confirmation.

Causality: For 2-Bromo-6-(phenylmethoxy)pyridine, ^1H NMR confirms the number and connectivity of protons, distinguishing between the pyridine ring protons and the benzyloxy group protons. The characteristic splitting patterns (triplet and doublets) of the pyridine ring are highly diagnostic. ^{13}C NMR complements this by identifying all unique carbon environments, including the quaternary carbons bonded to Br, O, and N.

Expected ^1H NMR Data (400 MHz, CDCl_3) Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration. Data is predicted based on analogous structures.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.50	t	1H	H4 (Pyridine)
~ 7.45 - 7.30	m	5H	Phenyl group (benzyloxy)
~ 6.95	d	1H	H3 or H5 (Pyridine)
~ 6.70	d	1H	H3 or H5 (Pyridine)
~ 5.40	s	2H	-O-CH ₂ -Ph

Expected ^{13}C NMR Data (100 MHz, CDCl_3) Note: Data is predicted based on analogous structures like 2-Bromo-6-methoxypyridine and related compounds.[\[9\]](#)[\[10\]](#)

Chemical Shift (δ , ppm)	Assignment
~ 162	C6 (C-O)
~ 141	C2 (C-Br)
~ 140	C4 (Pyridine)
~ 137	C-ipso (Phenyl)
~ 129 - 128	C-ortho, C-meta, C-para (Phenyl)
~ 120	C3 or C5 (Pyridine)
~ 112	C3 or C5 (Pyridine)
~ 70	-O-CH ₂ -Ph

Protocol: Acquiring NMR Spectra

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be used if necessary.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature.
- **Tuning and Shimming:** Perform automatic or manual tuning and shimming of the probe to optimize the magnetic field homogeneity. A well-shimmed instrument is critical for resolving the fine coupling patterns of the pyridine ring.
- **¹H Spectrum Acquisition:** Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers the range of -1 to 12 ppm. Use a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

- **^{13}C Spectrum Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. The typical spectral width is 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are required due to the low natural abundance of ^{13}C and the presence of quaternary carbons.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The isotopic pattern caused by the bromine atom (^{79}Br and ^{81}Br are in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Mass Spectrometry Data

Ion	m/z (Calculated)	Expected Feature
$[\text{M}]^+$	262.99/264.99	Molecular ion peak showing a characteristic 1:1 doublet for bromine isotopes.
$[\text{M}+\text{H}]^+$	263.99/265.99	Protonated molecular ion (common in ESI, CI). Also shows 1:1 doublet.
$[\text{M}-\text{Br}]^+$	184.07	Fragment corresponding to the loss of the bromine atom.
$[\text{C}_7\text{H}_7]^+$	91.05	Tropylium ion, a very common and stable fragment from the benzyloxy group.

Protocol: Acquiring an ESI-MS Spectrum

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrument Calibration:** Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.
- **Method Setup:** Set the ionization source to Electrospray Ionization (ESI), positive ion mode. Set the mass range to scan from m/z 50 to 500.
- **Sample Infusion:** Infuse the sample solution into the source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- **Data Acquisition:** Acquire the spectrum, ensuring stable ion spray. Average the scans over 1-2 minutes to obtain a representative spectrum.
- **Analysis:** Identify the $[\text{M}+\text{H}]^+$ peak. Critically, verify the presence of the $A+2$ peak (from ^{81}Br) with approximately equal intensity to the monoisotopic peak (A , from ^{79}Br).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the C-O ether linkage, the aromatic C-H bonds, and the characteristic pyridine ring vibrations. It serves as a rapid qualitative check.

Expected IR Absorption Bands

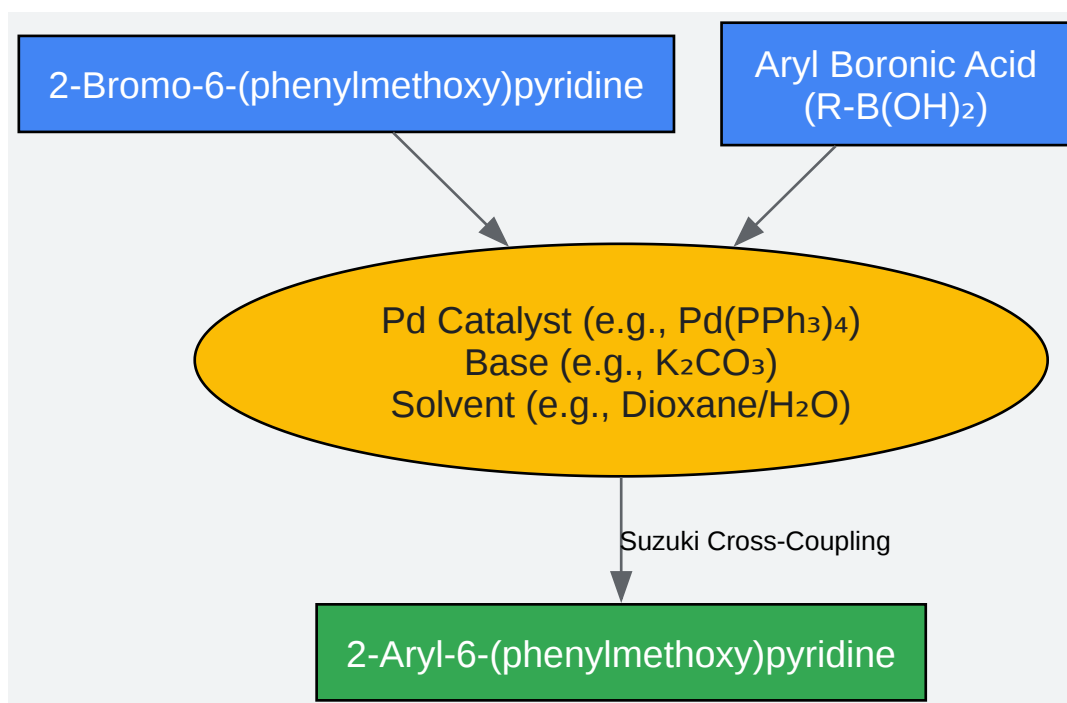
Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~3100-3000	Aromatic C-H stretch (Pyridine & Phenyl)	Medium-Weak
~1600-1450	Aromatic C=C and C=N ring stretching	Strong-Medium
~1250-1200	Aryl-O stretch (asymmetric)	Strong
~1050-1000	Aryl-O stretch (symmetric)	Strong
~750-700	C-Br stretch	Medium

Protocol: Acquiring an ATR-IR Spectrum

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
- **Data Analysis:** The software will automatically ratio the sample scan against the background scan. Identify the characteristic peaks and compare them to expected values. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Application in Synthesis

The utility of 2-Bromo-6-(phenylmethoxy)pyridine is best demonstrated through its application in cross-coupling reactions. A common use is in Suzuki coupling to form a C-C bond at the C2 position.



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Caption: Reaction scheme for a typical Suzuki coupling using the title compound.

This reactivity profile underscores the importance of the initial characterization. The presence of impurities, such as the starting material 2,6-dibromopyridine, could lead to undesired side products and complicate downstream purification and analysis.

Conclusion

The thorough characterization of 2-Bromo-6-(phenylmethoxy)pyridine is a critical quality control step in research and development. By systematically employing a suite of analytical techniques—NMR for structural elucidation, Mass Spectrometry for molecular weight confirmation, and IR for functional group identification—a scientist can proceed with confidence in the identity and purity of this versatile chemical building block. The protocols and interpretive guides provided herein form a robust framework for achieving this analytical certainty.

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